

Antiproliferative Agent-55: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: **Antiproliferative agent-55**

Cat. No.: **B15558074**

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Disclaimer: The compound "Antiproliferative agent-55" is a hypothetical designation used for illustrative purposes within this technical guide. The data, structures, and protocols presented are based on a representative small molecule kinase inhibitor to demonstrate the expected format and content for a comprehensive compound overview.

This document provides a detailed technical summary of the chemical structure, physicochemical properties, biological activity, and associated experimental methodologies for the hypothetical compound, **Antiproliferative Agent-55**. This guide is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Chemical Structure and Physicochemical Properties

Antiproliferative Agent-55 is a synthetic, small molecule inhibitor belonging to the class of tyrosine kinase inhibitors. Its chemical structure is presented below.

Chemical Structure:

- IUPAC Name: 4-((4-methylpiperazin-1-yl)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide
- Molecular Formula: C₃₀H₃₁N₇O
- Molecular Weight: 517.62 g/mol

The key physicochemical and pharmacokinetic properties of **Antiproliferative Agent-55** are summarized in the table below.

Property	Value	Units
Molecular Weight	517.62	g/mol
LogP	4.2	
Aqueous Solubility (pH 7.4)	< 0.1	mg/mL
pKa	4.5, 8.8	
Human Serum Albumin Binding	> 99	%
Bioavailability (Oral, Rat)	30	%

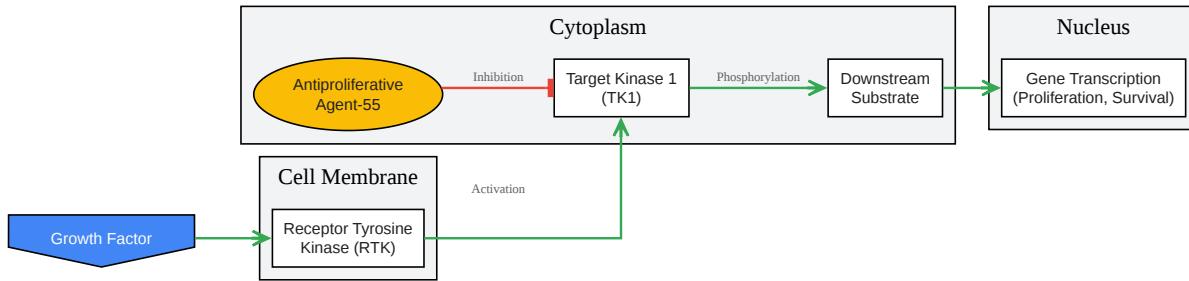
Biological Activity and Mechanism of Action

Antiproliferative Agent-55 exhibits potent inhibitory activity against specific tyrosine kinases, leading to the suppression of cell proliferation in targeted cancer cell lines. The primary mechanism of action involves the inhibition of the Aberrant Kinase Signaling (AKS) pathway, which is frequently dysregulated in various malignancies.

The table below summarizes the in vitro inhibitory activity of **Antiproliferative Agent-55** against key kinase targets and its antiproliferative effects on representative cancer cell lines.

Assay Type	Target/Cell Line	IC50 / GI50	Units
Kinase Inhibition	Target Kinase 1 (TK1)	5	nM
Target Kinase 2 (TK2)	25	nM	
Off-Target Kinase 1	> 1000	nM	
Cell Proliferation	Cancer Cell Line A (High TK1)	50	nM
Cancer Cell Line B (Low TK1)	> 5000	nM	

The potent and selective inhibition of TK1 by **Antiproliferative Agent-55** leads to the downstream blockade of pro-survival and proliferative signaling cascades.



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Caption: Inhibition of the Aberrant Kinase Signaling (AKS) pathway by **Antiproliferative Agent-55**.

Experimental Protocols

Detailed methodologies for the key assays used to characterize **Antiproliferative Agent-55** are provided below.

This protocol describes a radiometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of **Antiproliferative Agent-55** against a specific kinase.

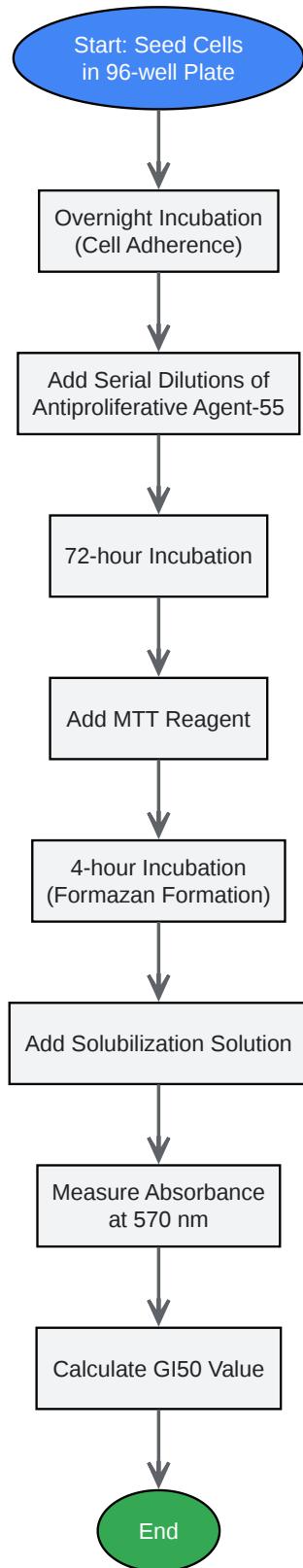
- Materials: Recombinant human kinase, [γ -33P]ATP, substrate peptide, kinase buffer, 96-well filter plates, scintillation fluid.
- Procedure:
 - Prepare serial dilutions of **Antiproliferative Agent-55** in DMSO.
 - In a 96-well plate, add kinase, substrate peptide, and kinase buffer.
 - Add the diluted compound to the wells.

- Initiate the reaction by adding [γ -33P]ATP.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.
- Wash the filter plate to remove unincorporated [γ -33P]ATP.
- Add scintillation fluid and measure radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

This protocol outlines the procedure to determine the half-maximal growth inhibitory concentration (GI₅₀) of **Antiproliferative Agent-55** on cancer cell lines.

- Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), 96-well plates, **Antiproliferative Agent-55**, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO).
- Procedure:
 - Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
 - Treat the cells with serial dilutions of **Antiproliferative Agent-55** and incubate for 72 hours.
 - Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
 - Add solubilization solution to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell growth inhibition for each concentration relative to vehicle-treated control cells.

- Determine the GI50 value by plotting the percentage of inhibition against the log of the compound concentration.



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Caption: Workflow for the MTT-based cell proliferation assay.

Summary and Future Directions

Antiproliferative Agent-55 is a potent and selective inhibitor of the AKS pathway, demonstrating significant antiproliferative activity in relevant cancer cell models. Its well-defined mechanism of action and favorable in vitro profile make it a compelling candidate for further preclinical development. Future studies will focus on optimizing its pharmacokinetic properties, evaluating its in vivo efficacy in animal models, and conducting comprehensive safety and toxicology assessments.

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